molecular formula C15H16ClNOS B14164300 n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-n-methylaniline CAS No. 6632-06-0

n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-n-methylaniline

Katalognummer: B14164300
CAS-Nummer: 6632-06-0
Molekulargewicht: 293.8 g/mol
InChI-Schlüssel: VHWYKMYFARSTHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline is an organic compound with the molecular formula C15H16ClNOS It is characterized by the presence of a 4-chlorophenyl group, a sulfanyl group, and a methoxy group attached to an aniline derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline typically involves the reaction of 4-chlorobenzenethiol with 4-methoxy-N-methylaniline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 4-chlorobenzenethiol by the reduction of 4-chlorobenzenesulfonyl chloride.

    Step 2: Reaction of 4-chlorobenzenethiol with 4-methoxy-N-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{[(4-Chlorophenyl)sulfanyl]methyl}aniline
  • 4-Methoxy-N-methylaniline
  • 4-[(4-Chlorophenyl)sulfonyl]-N-methylaniline

Uniqueness

N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

6632-06-0

Molekularformel

C15H16ClNOS

Molekulargewicht

293.8 g/mol

IUPAC-Name

N-[(4-chlorophenyl)sulfanylmethyl]-4-methoxy-N-methylaniline

InChI

InChI=1S/C15H16ClNOS/c1-17(13-5-7-14(18-2)8-6-13)11-19-15-9-3-12(16)4-10-15/h3-10H,11H2,1-2H3

InChI-Schlüssel

VHWYKMYFARSTHU-UHFFFAOYSA-N

Kanonische SMILES

CN(CSC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.